molecular formula C11H12N2O2 B8297611 (4-Isopropyl-2-nitrophenyl)acetonitrile

(4-Isopropyl-2-nitrophenyl)acetonitrile

Cat. No. B8297611
M. Wt: 204.22 g/mol
InChI Key: KSPHRQIQLORGEQ-UHFFFAOYSA-N
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Patent
US07022689B2

Procedure details

To a stirred solution of 1.18 mL of acetic anhydride in 5 mL of acetic acid was added a solution of 2.214 g of 2-hydroxyimino-3-(4-isopropyl-2-nitrophenyl)propionic acid in 5 mL of acetic acid at room temperature, and the mixture was stirred at 50° C. for 2 hours. After the reaction mixture was concentrated under reduced pressure, to the residue were added ethyl acetate and saturated aqueous sodium bicarbonate solution, and the organic layer was separated. The aqueous layer was extracted with ethyl acetate, and the organic layers were combined. After being washed with water, and brine, the organic layer was dried over anhydrous sodium sulfate, and the solvent was removed under reduced pressure to give 1.835 g of (4-isopropyl-2-nitrophenyl)acetonitrile.
Quantity
1.18 mL
Type
reactant
Reaction Step One
Name
2-hydroxyimino-3-(4-isopropyl-2-nitrophenyl)propionic acid
Quantity
2.214 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC(=O)C)(=O)C.O[N:9]=[C:10]([CH2:14][C:15]1[CH:20]=[CH:19][C:18]([CH:21]([CH3:23])[CH3:22])=[CH:17][C:16]=1[N+:24]([O-:26])=[O:25])C(O)=O>C(O)(=O)C>[CH:21]([C:18]1[CH:19]=[CH:20][C:15]([CH2:14][C:10]#[N:9])=[C:16]([N+:24]([O-:26])=[O:25])[CH:17]=1)([CH3:23])[CH3:22]

Inputs

Step One
Name
Quantity
1.18 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-hydroxyimino-3-(4-isopropyl-2-nitrophenyl)propionic acid
Quantity
2.214 g
Type
reactant
Smiles
ON=C(C(=O)O)CC1=C(C=C(C=C1)C(C)C)[N+](=O)[O-]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 50° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure, to the residue
ADDITION
Type
ADDITION
Details
were added ethyl acetate and saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
After being washed with water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)C1=CC(=C(C=C1)CC#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.835 g
YIELD: CALCULATEDPERCENTYIELD 108.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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